molecular formula C8H13BClNO2 B2428348 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride CAS No. 2377587-63-6

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride

Cat. No. B2428348
M. Wt: 201.46
InChI Key: SOKSBPLFNKOJLB-FYZOBXCZSA-N
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Description

“4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is a chemical compound with the CAS Number 2377587-63-6 . It has a linear formula of C8H13BClNO2 .


Molecular Structure Analysis

The InChI code for “4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is 1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 201.46 . The compound should be stored in a refrigerated and dark place .

Scientific Research Applications

Nanostructure Utilization in Viral Inhibition

  • High Efficiency of Functional Carbon Nanodots as Entry Inhibitors of Herpes Simplex Virus Type 1 : Carbon nanodots (C-dots) formed from 4-aminophenylboronic acid hydrochloride demonstrated significant potential in preventing herpes simplex virus type 1 infection. These C-dots act specifically on the early stage of virus entry through interaction with the virus and cells simultaneously (Barras et al., 2016).

Drug Delivery Systems

  • Preparation of lactic acid- and glucose-responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles : This study synthesized biocompatible and biodegradable block copolymer micelles using phenylboronic ester as a sensitive block linkage. The copolymer micelles demonstrated responsiveness to glucose and lactic acid, highlighting their potential in selective, responsive drug delivery systems (Vrbata & Uchman, 2018).

Chemosensing Technologies

  • A Structural Investigation of the N-B Interaction in an o-(N,N-dialkylaminomethyl)arylboronate System : The study investigated o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes, focusing on the formation of an N-B dative bond. These findings are significant for designing future chemosensing technologies based on arylboronate scaffolds, targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).

Nanoparticle Development for Antiviral Therapies

  • Phenylboronic-acid-modified nanoparticles: potential antiviral therapeutics : This study introduced a protocol for attaching phenylboronic acid moieties onto nanoparticles. These "borono-lectins" demonstrated novel viral entry activity against the Hepatitis C virus, highlighting their potential as antiviral inhibitors (Khanal et al., 2013).

Hydrogel Network Engineering

  • Mixed Reversible Covalent Crosslink Kinetics Enable Precise, Hierarchical Mechanical Tuning of Hydrogel Networks : The study utilized phenylboronic acid derivatives for the mechanical tuning of hydrogel networks. This approach is significant for medical applications where mimicking the functional dynamics of native tissues is crucial (Yesilyurt et al., 2017).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338, and P501 .

properties

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSBPLFNKOJLB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)[C@@H](C)N)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride

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